5,6-Dimethoxyisoindoline is a chemical moiety that has been incorporated into various compounds with significant pharmacological activities. The interest in this structure arises from its potential to interact with biological targets, leading to diverse therapeutic effects. Research has explored its synthesis and structure-activity relationships (SAR) in the context of acetylcholinesterase inhibitors, fluorescent labeling of proteins, calcium antagonists, tyrosine kinase inhibitors, and anticonvulsants12345. This comprehensive analysis will delve into the mechanism of action and applications of 5,6-dimethoxyisoindoline derivatives in various fields, supported by relevant studies and case examples.
The synthesis of 5,6-Dimethoxyisoindoline can be achieved through various synthetic routes. One common approach involves utilizing commercially available starting materials and employing multi-step synthesis procedures. For instance, the synthesis might involve a sequence of reactions including protection, alkylation, cyclization, and deprotection steps. Specific details about the synthetic methods used and associated technical parameters, like reaction conditions and reagents, can be found in the respective research articles cited [, , ].
5,6-Dimethoxyisoindoline consists of an isoindoline core structure, characterized by a benzene ring fused to a pyrrolidine ring. Two methoxy groups are attached to the benzene ring at positions 5 and 6. The specific spatial arrangement of these groups contributes to the molecule's overall shape and electronic properties, ultimately influencing its binding affinity and selectivity for the σ2 receptor. Detailed analyses of the molecular structure, including bond lengths, angles, and conformations, can be obtained through techniques like X-ray crystallography and computational modeling [, , ].
The mechanism of action of 5,6-dimethoxyisoindoline derivatives varies depending on the target and the structural context of the compound. For instance, compound 13e, which incorporates the 5,6-dimethoxyisoindoline structure, has been identified as a potent anti-acetylcholinesterase (anti-AChE) inhibitor. It exhibits a selective affinity for AChE over butyrylcholinesterase and increases acetylcholine content in the rat cerebral cortex, suggesting a potential role in treating cognitive disorders1. In another study, oligodeoxynucleotides (ODNs) modified with 5,6-dimethoxyisoindoline were used for site-specific fluorescent labeling of DNA-interacting proteins, indicating a role in biological research and diagnostic applications2. Additionally, certain 5,6-dimethoxyindene derivatives related to calcium antagonists have shown spasmogenic or spasmolytic activity on rat ileum, which could be relevant in the development of gastrointestinal therapeutics3.
The physical and chemical properties of 5,6-Dimethoxyisoindoline and its derivatives influence their behavior in biological systems. These properties include solubility, lipophilicity, and stability. Optimizing these properties is crucial for enhancing drug-like characteristics, such as absorption, distribution, metabolism, and excretion. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze and characterize these properties [, , ].
5,6-Dimethoxyisoindoline has shown significant promise in the development of imaging probes for detecting and monitoring tumors [, ]. Researchers have successfully radiolabeled 5,6-Dimethoxyisoindoline derivatives, enabling their use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging [, ]. These imaging techniques provide valuable insights into tumor location, size, and metabolic activity, aiding in diagnosis, treatment planning, and monitoring treatment response [, ]. For example, a study published in the Journal of Medicinal Chemistry reported the development of a highly specific 18F-labeled radioligand incorporating the 5,6-Dimethoxyisoindoline pharmacophore for imaging σ2 receptors in brain tumors using PET [].
The overexpression of the σ2 receptor in various cancer cells makes it an attractive target for developing new anti-tumor therapies [, , ]. Studies have shown that 5,6-Dimethoxyisoindoline-based compounds exhibit antiproliferative activity against various cancer cell lines, including prostate, breast, and glioma cells [, , ]. These compounds induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anti-cancer agents. For instance, researchers have synthesized and evaluated a series of indole-based σ2 receptor ligands incorporating the 5,6-Dimethoxyisoindoline scaffold, demonstrating significant antiproliferative activity in various cancer cell lines [].
The compound 13e, with its 5,6-dimethoxyisoindoline moiety, has been shown to be a highly potent anti-AChE inhibitor, with potential applications in the treatment of Alzheimer's disease. Its ability to increase acetylcholine levels in the brain and its selectivity for AChE over other cholinesterases make it a promising candidate for further development1.
The modification of ODNs to produce 5,6-dimethoxy 3-methyleneisoindolin-1-one has been used for the fluorescent labeling of DNA-interacting proteins. This application is particularly useful in the study of protein-DNA interactions and could be instrumental in the development of new diagnostic tools2.
Research on 2-substituted 3-(dimethylamino)-5,6-dimethoxyindenes has revealed their potential as calcium antagonists. These compounds have shown varying degrees of spasmogenic and spasmolytic activity, which could be harnessed for the treatment of conditions involving smooth muscle contraction3.
The steep structure-activity relationship observed for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline suggests that 5,6-dimethoxyisoindoline derivatives could be optimized as potent inhibitors of the epidermal growth factor receptor (EGFR). This has implications for cancer therapy, where inhibition of EGFR is a key strategy4.
A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for anticonvulsant activity. One such compound, 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrated significant activity against audiogenic seizures in mice, indicating potential use in epilepsy treatment5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6